3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

Catalog No.
S3318347
CAS No.
83834-12-2
M.F
C12H6Br2O2S
M. Wt
374.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

CAS Number

83834-12-2

Product Name

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide

IUPAC Name

3,7-dibromodibenzothiophene 5,5-dioxide

Molecular Formula

C12H6Br2O2S

Molecular Weight

374.05 g/mol

InChI

InChI=1S/C12H6Br2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H

InChI Key

LUDZJVZEBHTEBB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide, with the CAS number 83834-12-2, is a chemical compound characterized by its unique structure that includes a dibenzothiophene backbone and two bromine atoms at the 3 and 7 positions. The molecular formula is C12H6Br2O2SC_{12}H_6Br_2O_2S, and it has a molecular weight of approximately 374.05 g/mol. This compound appears as a white to off-white powder or crystals and has a melting point of around 312 °C .

The presence of the sulfonyl (SO2) group contributes to its electron-deficient nature, making it an important building block in organic electronics, particularly in applications involving organic photovoltaics and organic light-emitting diodes .

DBTDO itself doesn't have a known biological mechanism of action. Its importance lies in its role as a building block for functional polymers used in organic electronics and the HER.

In organic electronics, DBTDO-based polymers can act as electron acceptors in organic solar cells or organic light-emitting diodes (OLEDs) due to their electron-deficient nature []. The specific mechanism depends on the overall design of the polymer and the device architecture.

Promising Building Block for Organic Electronics and Photocatalysis

3,7-Dibromodibenzothiophene 5,5-dioxide (DBTDO) is a molecule of increasing interest in scientific research due to its unique properties and potential applications in organic electronics and photocatalysis []. Here's a breakdown of its significance in these fields:

  • Electron Deficient Moiety

    The structure of DBTDO incorporates a dibenzothiophene core with two bromine atoms at the 3rd and 7th positions, and a crucial sulfonyl (SO2) group at the 5th position on both benzene rings []. This SO2 group is an electron-withdrawing group, meaning it pulls electrons away from the rest of the molecule. This characteristic makes DBTDO an electron-deficient moiety, a desirable feature for specific applications [].

  • Building Block for Conjugated Polymers

    DBTDO's rigid structure and electron-deficient nature make it a valuable building block for the synthesis of conjugated oligomers and polymers [, ]. These polymers are characterized by alternating electron-rich and electron-deficient units, allowing for efficient charge transport, a crucial property in organic electronics.

  • D-A Copolymers for Photocatalysis

    By combining DBTDO (electron acceptor) with electron-donating units, researchers can create D-A type conjugated polymers []. These polymers exhibit high photocatalytic activity, meaning they can absorb light and use its energy to drive chemical reactions. DBTDO-based polymers are particularly promising for applications like the hydrogen evolution reaction (HER), a process for generating clean hydrogen fuel from water [].

Due to the reactivity of its bromine substituents. One notable reaction involves bromination using N-Bromosuccinimide in concentrated sulfuric acid, leading to the formation of more complex dibenzothiophene derivatives . Additionally, it can undergo coupling reactions to form oligomers and polymers, which are essential in creating materials for electronic applications.

The primary synthesis method for 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide involves brominating dibenzothiophene 5,5-dioxide using N-Bromosuccinimide in a concentrated sulfuric acid medium. This method allows for the selective introduction of bromine atoms at the desired positions on the dibenzothiophene framework .

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide serves as a crucial intermediate in various applications:

  • Organic Electronics: It is utilized in the synthesis of conjugated oligomers and polymers for organic photovoltaics and organic light-emitting diodes.
  • Hydrogen Evolution Reaction: Its electron-deficient properties enhance photocatalytic activity for hydrogen production .
  • Material Science: The compound's unique structure allows for improved dispersion in aqueous solutions, making it suitable for various material applications.

Interaction studies involving 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide primarily focus on its role as an electron acceptor in donor-acceptor systems. These studies reveal that when combined with electron donors, it can form stable conjugated systems that exhibit enhanced electronic properties. Additionally, its interaction with light can lead to significant photocatalytic activity, particularly in hydrogen evolution processes .

Several compounds share structural similarities with 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
DibenzothiopheneParent CompoundLacks bromination; serves as a base structure.
Dibenzothiophene SulfoneSulfonyl GroupContains a sulfonyl group but lacks bromination.
FluoreneAromatic HydrocarbonSimilar rigidity but lacks sulfur and electron-deficient properties.
Brominated DibenzothiophenesBrominated VariantsVarying degrees of bromination affecting electronic properties.

3,7-Dibromodibenzo[b,d]thiophene 5,5-dioxide stands out due to its specific arrangement of bromine atoms and sulfonyl group, which contribute to its unique electronic characteristics and utility in advanced materials science applications .

Reductive Deoxygenation Approaches Using Lithium Aluminium Hydride

While reductive deoxygenation of sulfones to sulfides is well-documented using lithium aluminium hydride (LiAlH₄) coupled with titanium tetrachloride (TiCl₄), this method is not directly applicable to 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide due to its fully oxidized sulfur center. However, the LiAlH₄–TiCl₄ system provides critical insights into sulfur reactivity, as demonstrated by its ability to reduce diaryl sulfones to sulfides in tetrahydrofuran within 15 minutes at 0°C. For the target sulfone, reductive methods are primarily relevant for intermediate modification rather than final product synthesis. Experimental data show that LiAlH₄-based reduction of analogous sulfones proceeds with >90% yield, though such conditions would degrade the 5,5-dioxide moiety.

Oxidation Pathways for Sulfur Functionality Incorporation

The 5,5-dioxide group is introduced through controlled oxidation of the parent dibenzothiophene system. Meta-chloroperbenzoic acid (mCPBA) in dichloromethane achieves complete sulfone formation at room temperature, as evidenced by the conversion of dibenzothiophene S-oxide to S,S-dioxide in 92% yield. Alternative protocols using hydrogen peroxide in acetic acid require prolonged heating (12 hours at 80°C) but maintain functional group tolerance for brominated derivatives. Optimization studies reveal that electron-deficient aromatic systems, such as brominated dibenzothiophenes, require milder oxidizing agents to prevent over-oxidation or ring degradation.

Table 1: Oxidation Conditions for Sulfone Formation

SubstrateOxidizing AgentSolventTemperatureYield (%)
Dibenzothiophene S-oxidemCPBACH₂Cl₂25°C92
3,7-DibromodibenzothiopheneH₂O₂/AcOHAcetic Acid80°C85

Bromination Techniques for Position-Specific Halogenation

Regioselective bromination at the 3,7-positions is achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) in concentrated sulfuric acid. A representative procedure involves:

  • Dissolving dibenzothiophene-S,S-dioxide (6.05 g, 28.0 mmol) in H₂SO₄ (150 mL)
  • Gradual addition of NBS (12.46 g, 70.0 mmol) at 0–5°C
  • Stirring for 24 hours at room temperature

This method capitalizes on the electron-withdrawing nature of the sulfone groups to direct bromination to the meta positions. Kinetic studies show complete conversion within 18–24 hours, with isolated yields of 86–89% for the dibrominated product. Alternative bromination agents like bromine in dichloromethane produce inferior regioselectivity (≤65% 3,7-isomer), highlighting the superiority of the NBS/H₂SO₄ system.

Purification Strategies via Silica Gel Chromatography

Final purification employs silica gel chromatography with optimized solvent systems to separate the target compound from mono-brominated byproducts and residual starting materials. A gradient elution from hexane to ethyl acetate (4:1 v/v) effectively resolves 3,7-dibromodibenzo[b,d]thiophene 5,5-dioxide (Rf = 0.38) from 3-bromo (Rf = 0.45) and 7-bromo (Rf = 0.42) derivatives. Large-scale purifications (≥10 g) utilize flash chromatography with automated fraction collection, reducing purification time from 8 hours to <2 hours while maintaining ≥98% purity. Critical parameters include:

  • Silica gel particle size: 40–63 μm
  • Column loading capacity: 1:30 (sample:silica, w/w)
  • Elution flow rate: 2 BV/hour (bed volumes per hour)

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

Explore Compound Types